![molecular formula C6H13FO2 B3340749 (R)-3-Fluoro-4-methyl-1,4-pentanediol CAS No. 86677-75-0](/img/structure/B3340749.png)
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Overview
Description
(R)-3-Fluoro-4-methyl-1,4-pentanediol is a chiral fluorinated alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an excellent candidate for use in organic synthesis and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-3-Fluoro-4-methyl-1,4-pentanediol is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the fluorine atom. The chirality of the compound also plays an important role in its mechanism of action, as it can influence the stereochemistry of the products in asymmetric reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (R)-3-Fluoro-4-methyl-1,4-pentanediol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is also biodegradable and does not accumulate in the environment or living organisms.
Advantages and Limitations for Lab Experiments
(R)-3-Fluoro-4-methyl-1,4-pentanediol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, one of the limitations of (R)-3-Fluoro-4-methyl-1,4-pentanediol is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the research and development of (R)-3-Fluoro-4-methyl-1,4-pentanediol. One of the areas of focus is the development of new methods for its synthesis, which can improve the yield and reduce the cost. Another area of interest is the study of its potential applications in the development of new materials and pharmaceuticals. In addition, the mechanism of action of (R)-3-Fluoro-4-methyl-1,4-pentanediol can be further explored to gain a better understanding of its properties and potential applications.
Conclusion
(R)-3-Fluoro-4-methyl-1,4-pentanediol is a chiral fluorinated alcohol that has potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of (R)-3-Fluoro-4-methyl-1,4-pentanediol and its derivatives.
Scientific Research Applications
(R)-3-Fluoro-4-methyl-1,4-pentanediol has been extensively studied for its potential applications in various fields. In organic synthesis, it can be used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It can also be used as a reagent for the asymmetric synthesis of other chiral compounds. In addition, (R)-3-Fluoro-4-methyl-1,4-pentanediol has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
(3R)-3-fluoro-4-methylpentane-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUGPYWTSBBCMO-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCO)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CCO)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Fluoro-4-methyl-1,4-pentanediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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